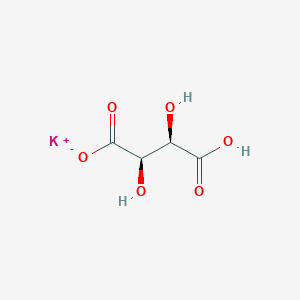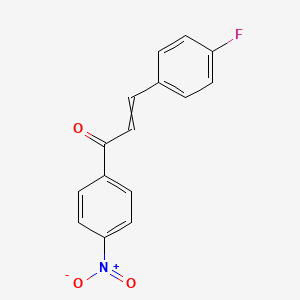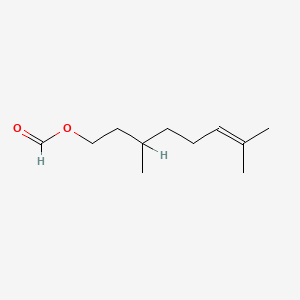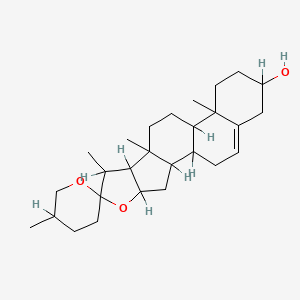
2-Methylpyrimidine-4,6(1h,5h)-dione
Vue d'ensemble
Description
2-Methylpyrimidine-4,6(1H,5H)-dione, also known as 2-methyl-4,6-dihydroxypyrimidine, is a heterocyclic organic compound with the molecular formula C5H6N2O2. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in various biological processes and are found in nucleic acids such as DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanoacetate with urea under specific conditions to form the pyrimidine ring. This process involves a two-step method of cyclization and methylation . The reaction conditions are optimized to improve yield and reduce by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of barbituric acid as a starting material. The barbituric acid is chlorinated using phosphorus oxychloride, followed by further reactions to introduce the methyl group at the 2-position . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often uses reagents like chlorine or bromine, while alkylation can involve alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as halogens, alkyl groups, or hydroxyl groups. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Methylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-methylpyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs leads to the disruption of cell division, making the compound a potential candidate for cancer therapy. Additionally, the compound can interact with nucleic acids, affecting their stability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Similar in structure but lacks the methyl group at the 2-position.
2-Amino-4,6-dimethoxypyrimidine: Contains amino and methoxy groups instead of hydroxyl groups.
4-Amino-2,6-dichloropyrimidine: Features amino and chloro substituents.
Uniqueness
2-Methylpyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and interact with nucleic acids sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
2-methyl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H2,1H3,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVCKXIBBIIFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40497-30-1 | |
| Record name | 2-Methyl-4,6-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7798302.png)
![[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7798308.png)





![1-(3-Chloro-4-methylphenyl)-4-{3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B7798330.png)

![2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran](/img/structure/B7798343.png)




